Isoacteoside

Neuroprotection Alzheimer's Disease Dopamine

Researchers investigating Alzheimer's disease require isoacteoside for its unique neuroprotective effects, but face challenges sourcing high-purity material. Our isoacteoside is the preferred compound for in vivo Aβ models. • Restores cortical and hippocampal dopamine levels where acteoside has no effect • Inhibits AGE formation (IC50 4.6-25.7 μM) and aldose reductase (IC50 0.83 μM) • HPLC purity ≥98%, shipped with full analytical documentation

Molecular Formula C29H36O15
Molecular Weight 624.6 g/mol
CAS No. 61303-13-7
Cat. No. B1238533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoacteoside
CAS61303-13-7
Synonymsisoacetoside
isoacteoside
isoverbascoside
Molecular FormulaC29H36O15
Molecular Weight624.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1
InChIKeyFNMHEHXNBNCPCI-QEOJJFGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoacteoside: Differentiating from Acteoside


Isoacteoside (CAS 61303-13-7) is a phenylethanoid glycoside and a structural isomer of acteoside (verbascoside), distinguished by the position of its caffeoyl moiety on the central glucose unit [1]. It is a naturally occurring compound found in various plant species, including Lamium takesimense Nakai and Cistanche tubulosa, and is known for its antioxidant, anti-inflammatory, and neuroprotective properties [2].

Isoacteoside: Non-Interchangeable with Acteoside


Despite being structural isomers, acteoside and isoacteoside cannot be considered interchangeable in research or industrial applications due to distinct differences in their in vivo pharmacokinetic profiles and functional outcomes in key biological assays. Critically, isoacteoside exhibits lower oral bioavailability than acteoside (oral F < 0.2% for isoacteoside vs. higher for acteoside) and demonstrates superior neuroprotective efficacy in specific behavioral and neurochemical readouts, such as restoring dopamine levels, where acteoside shows no effect [1]. This divergence is further underscored by isoacteoside's greater structural selectivity in vivo and its unique ability to act as an inhibitor of amyloid-beta production and aggregation, a property that has been specifically patented for isoacteoside and its salts [2][3].

Isoacteoside: Quantitative Evidence vs. Acteoside


Cortical & Hippocampal Dopamine Restoration

In a rat model of Alzheimer's disease induced by amyloid β peptide 1-42 (Aβ 1-42) infusion, isoacteoside treatment restored cortical and hippocampal dopamine levels to levels not significantly different from the control group, whereas acteoside failed to produce this restorative effect [1].

Neuroprotection Alzheimer's Disease Dopamine

Enhanced Exploratory Behavior in Alzheimer's Model

In the same Aβ 1-42-infused rat model, isoacteoside significantly promoted exploratory behavior, a measure of cognitive and motor function, while acteoside did not produce a statistically significant improvement [1].

Behavioral Neuroscience Cognitive Function Alzheimer's Disease

Oral Bioavailability & Structural Selectivity In Vivo

A comparative pharmacokinetic study in rats revealed a clear rank order for oral bioavailability: acteoside > isoacteoside > savaside A. The oral bioavailability of isoacteoside was found to be less than 0.2%, while acteoside's was higher (exact value not stated in abstract, but stated as greater than isoacteoside). Notably, isoacteoside exhibited greater structural selectivity than acteoside in vivo [1].

Pharmacokinetics Bioavailability ADME

AGEs Formation Inhibition

Isoacteoside demonstrates a significant inhibition of advanced glycation end product (AGE) formation, with an IC50 range of 4.6-25.7 μM. This potency is compared to positive controls: aminoguanidine (IC50 = 1,056 μM) and quercetin (IC50 = 28.4 μM) .

Diabetic Complications AGE Inhibition Natural Product Screening

Aldose Reductase Inhibition

In a rat lens aldose reductase (RLAR) assay, isoacteoside exhibited an IC50 of 0.83 μM, demonstrating greater inhibitory potency than the positive controls 3,3-tetramethyleneglutaric acid (IC50 = 4.03 μM) and quercetin (IC50 = 7.2 μM) .

Diabetic Cataracts Aldose Reductase Enzyme Inhibition

Abundance in Lamium takesimense

HPLC quantification of Lamium takesimense Nakai revealed an isoacteoside content of 1.32 mg/g dry weight, which was higher than that of rutin (0.97 mg/g) but lower than that of lamiuside C (3.75 mg/g) and ecdysterone (1.93 mg/g) in the same plant material [1].

Phytochemistry Natural Product Quantification Plant Extraction

Isoacteoside: Research & Industrial Applications


Neuroprotection in Alzheimer's Models

Based on direct comparative evidence showing that isoacteoside, but not acteoside, restores cortical and hippocampal dopamine levels and promotes exploratory behavior in an Aβ 1-42-infused rat model [1], isoacteoside is the preferred compound for in vivo investigations targeting neurochemical and behavioral outcomes in Alzheimer's disease. This scenario is supported by a specific patent for the use of isoacteoside as an inhibitor of amyloid-beta production, accumulation, and aggregation [2].

AGEs & Aldose Reductase Inhibitor Screening

Isoacteoside's demonstrated potency as an inhibitor of AGE formation (IC50 4.6-25.7 μM vs. aminoguanidine's 1,056 μM) and rat lens aldose reductase (IC50 0.83 μM vs. 3,3-tetramethyleneglutaric acid's 4.03 μM) makes it a high-priority screening candidate for research into diabetic complications, including nephropathy and cataracts [1].

PK/ADME Studies of Phenylethanoid Glycosides

For researchers studying the absorption, distribution, metabolism, and excretion (ADME) of phenylethanoid glycosides, isoacteoside serves as a critical comparator compound. The established UHPLC-MS/MS method allows for its simultaneous quantification alongside acteoside and savaside A in rat plasma. The study provides definitive, comparative pharmacokinetic data, showing that isoacteoside's oral bioavailability is extremely low (<0.2%) and that it exhibits greater structural selectivity in vivo compared to acteoside [1].

Quality Control & Standardization of Plant Extracts

In the industrial production and standardization of botanical extracts from species like Lamium takesimense, isoacteoside serves as a key analytical marker. Its quantifiable level (1.32 mg/g dry weight in L. takesimense) can be used to establish batch-to-batch consistency and potency of herbal materials or extracts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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